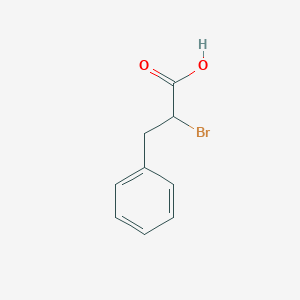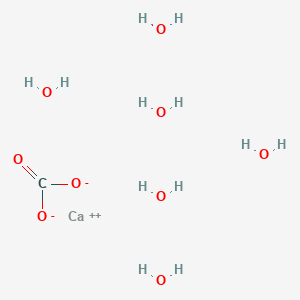
Calcium carbonate hexahydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
準備方法
合成経路と反応条件
EDIHYPの合成には、エチル-3-(2,2-ジメチル-2-エチル-ヒドラジニウム)とプロピオン酸ヨウ化物の反応が関与します。反応条件は通常、目的の生成物を高純度かつ高収率で得るために、特定の温度と圧力設定を備えた制御された環境を必要とします。 合成経路と反応条件の正確な詳細は、多くの場合、製造元によって所有されており、製造元によって異なる場合があります .
工業生産方法
EDIHYPの工業生産には、ラボでの合成プロセスを拡大することが含まれます。これには、生産コストを抑えながら、収率と純度を最大化するために反応条件を最適化することが含まれます。 このプロセスには、大規模な反応器、連続フローシステム、高度な精製技術を使用して、最終製品が厳しい品質基準を満たすようにすることが含まれる場合があります .
化学反応の分析
反応の種類
EDIHYPは、次のようなさまざまな種類の化学反応を起こします。
酸化: EDIHYPは、特定の条件下で酸化されて、さまざまな酸化生成物を形成することができます。
還元: この化合物は、還元反応を起こして、還元された誘導体を形成することもあります。
置換: EDIHYPは、置換反応に関与し、1つの官能基が別の官能基に置き換わる場合があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。反応は通常、酸性または塩基性条件下で行われます。
還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。これらの反応は、多くの場合、無水溶媒中で行われます。
置換: 置換反応には、ハロゲンや求核剤などの試薬が関与する場合があります。これは、目的の生成物によって異なります。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によりさまざまな酸化誘導体が生成される一方、還元によりEDIHYPの還元型が生成される場合があります。 置換反応により、置換基の性質に応じて、さまざまな置換生成物が生成される場合があります .
科学研究への応用
EDIHYPは、次のような広範な科学研究への応用があります。
科学的研究の応用
EDIHYP has a wide range of scientific research applications, including:
作用機序
EDIHYPは、電位依存性カルシウムチャネル(VDCC)を遮断することによって作用します。この作用は、心筋細胞の静止膜電位、および活動電位の振幅と持続時間を減少させます。この化合物は、生体電気活動を調節する能力が、抗不整脈作用に不可欠です。 心臓の電気活動を安定させることで、EDIHYPは不整脈やその他の心臓の乱れを防ぐのに役立ちます .
類似化合物との比較
類似化合物
ベラパミル: 抗不整脈作用のために使用されるもう1つのVDCC遮断薬です。
ジルチアゼム: ベラパミルと同様に、高血圧症や狭心症の治療に使用されます。
ニフェジピン: 主に高血圧症や狭心症の管理に使用されるカルシウムチャネル遮断薬です。
EDIHYPの独自性
EDIHYPは、その特殊な構造と強力な抗不整脈作用により、ユニークです。 他のカルシウムチャネル遮断薬とは異なり、EDIHYPは心室頻脈と心房細動の持続時間を著しく短縮する能力を示しており、重篤な心臓病の治療に特に有効です .
特性
CAS番号 |
15634-14-7 |
|---|---|
分子式 |
CH12CaO9 |
分子量 |
208.18 g/mol |
IUPAC名 |
calcium;carbonate;hexahydrate |
InChI |
InChI=1S/CH2O3.Ca.6H2O/c2-1(3)4;;;;;;;/h(H2,2,3,4);;6*1H2/q;+2;;;;;;/p-2 |
InChIキー |
WJZUYMUHOIOLAC-UHFFFAOYSA-L |
SMILES |
C(=O)([O-])[O-].O.O.O.O.O.O.[Ca+2] |
正規SMILES |
C(=O)([O-])[O-].O.O.O.O.O.O.[Ca+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzo[pqr]picene](/img/structure/B93510.png)
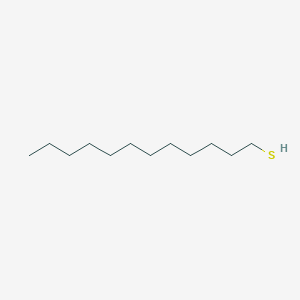
![5-Bromo[1,1'-biphenyl]-2-ol](/img/structure/B93515.png)
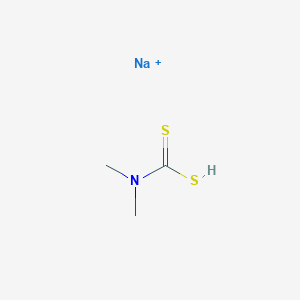


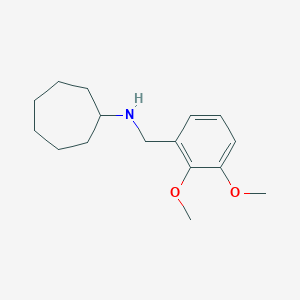

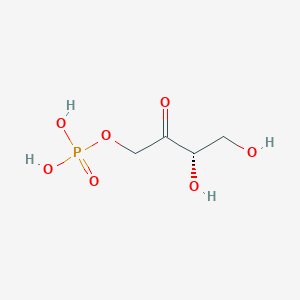

![1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B93527.png)
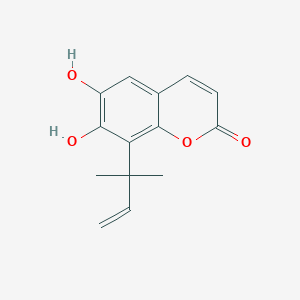
![Benzo[h]phenaleno[1,9-bc]acridine](/img/structure/B93532.png)
